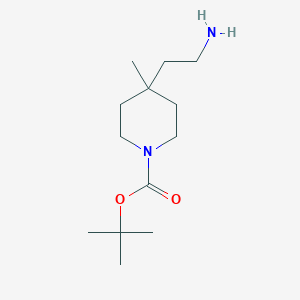

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate, also known as TAME, is a carboxylate ester of an amino-substituted piperidine. It is used in a variety of scientific applications, from biological research to laboratory experiments. TAME is a versatile compound with a wide range of uses, and it can be synthesized with relative ease. In

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is used in a variety of scientific research applications, such as the study of enzyme kinetics and the synthesis of peptides. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of environmental toxins on the human body. tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate has also been used in the synthesis of bioactive compounds and in the development of new drugs.

Mechanism of Action

Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate acts as an agonist at the NMDA receptor, which is a type of glutamate receptor found in the central nervous system. It binds to the receptor and activates it, resulting in an influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of biochemical reactions, resulting in a variety of physiological effects.

Biochemical and Physiological Effects

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate has a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, resulting in increased alertness and improved cognitive performance. It also has an anxiolytic effect, reducing anxiety and promoting relaxation. tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate has also been shown to have anti-inflammatory effects, as well as to reduce pain and improve sleep quality.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a versatile compound with a wide range of applications in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. However, it is important to note that tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a relatively new compound and has not been extensively studied, so there are still some unknowns regarding its safety and efficacy.

Future Directions

There are several potential future directions for the use of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate. It could be used in the development of novel drugs, as well as in the synthesis of new peptides and bioactive compounds. It could also be used to study the effects of environmental toxins on the human body. Additionally, tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on other organs and systems. Finally, it could be used to study the effects of drugs on the immune system and to develop new treatments for autoimmune diseases.

properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAWHVKPOIYDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)

![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)